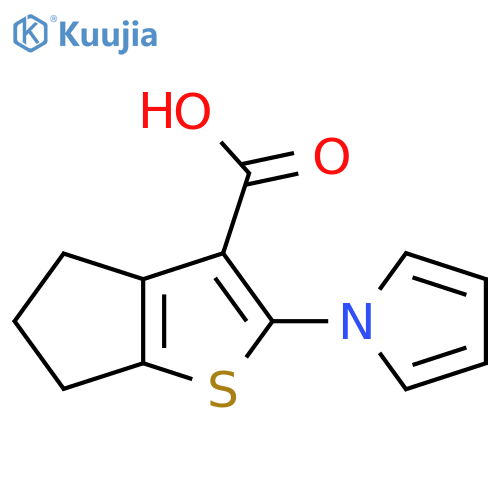Cas no 26176-22-7 (2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopentabthiophene-3-carboxylic Acid)

26176-22-7 structure
商品名:2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopentabthiophene-3-carboxylic Acid
CAS番号:26176-22-7
MF:C12H11NO2S
メガワット:233.286241769791
MDL:MFCD09701783
CID:2661609
PubChem ID:6618894
2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopentabthiophene-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
- 2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
- 2-(1H-pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
- ChemDiv2_002971
- HMS1377H01
- SBB025244
- STK352193
- BBL013121
- NE33325
- Z1696091764
- 2-pyrrolyl-4,5,6-trihydrocyclopenta[1,2-b]thiophene-3-carboxylic acid
- 2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopentabthiophene-3-carboxylic Acid
-
- MDL: MFCD09701783
- インチ: 1S/C12H11NO2S/c14-12(15)10-8-4-3-5-9(8)16-11(10)13-6-1-2-7-13/h1-2,6-7H,3-5H2,(H,14,15)
- InChIKey: AFUGGWFQZJEYCV-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C(=O)O)C2=C1CCC2)N1C=CC=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 291
- トポロジー分子極性表面積: 70.5
2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopentabthiophene-3-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopentabthiophene-3-carboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB377824-5 g |
2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
26176-22-7 | 5g |
€1,185.30 | 2022-03-24 | ||
| abcr | AB377824-500 mg |
2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
26176-22-7 | 500MG |
€409.30 | 2022-03-24 | ||
| Enamine | EN300-92589-2.5g |
2-(1H-pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
26176-22-7 | 95.0% | 2.5g |
$241.0 | 2025-03-21 | |
| TRC | B530643-25mg |
2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid |
26176-22-7 | 25mg |
$ 70.00 | 2022-06-07 | ||
| abcr | AB377824-100 mg |
2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
26176-22-7 | 100MG |
€231.60 | 2022-03-24 | ||
| Chemenu | CM472037-1g |
2-PYRROL-1-YL-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID |
26176-22-7 | 95%+ | 1g |
$597 | 2024-07-28 | |
| Enamine | EN300-92589-10.0g |
2-(1H-pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
26176-22-7 | 95.0% | 10.0g |
$510.0 | 2025-03-21 | |
| Enamine | EN300-92589-0.1g |
2-(1H-pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
26176-22-7 | 95.0% | 0.1g |
$59.0 | 2025-03-21 | |
| Enamine | EN300-92589-0.25g |
2-(1H-pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
26176-22-7 | 95.0% | 0.25g |
$84.0 | 2025-03-21 | |
| abcr | AB377824-10g |
2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid; . |
26176-22-7 | 10g |
€799.00 | 2025-03-19 |
2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopentabthiophene-3-carboxylic Acid 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
26176-22-7 (2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopentabthiophene-3-carboxylic Acid) 関連製品
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 57707-64-9(2-azidoacetonitrile)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:26176-22-7)2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopentabthiophene-3-carboxylic Acid

清らかである:99%
はかる:1g
価格 ($):221.0